molecular formula C19H11Br2NO3 B2883842 2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate CAS No. 391229-16-6

2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate

Cat. No. B2883842
CAS RN: 391229-16-6
M. Wt: 461.109
InChI Key: MBNOPSKIBDVREB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate” involves the reaction between 2,6-dibromo-4-cyanophenol and 4-bromophenol. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is then characterized by various spectroscopic methods such as NMR, IR, and UV-Vis spectroscopy.


Molecular Structure Analysis

The molecular formula of “2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate” is C14H2D13Br2NO2 . The average mass is 402.163 Da and the monoisotopic mass is 400.028534 Da .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 323.205 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.

Scientific Research Applications

Herbicide Development

2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate: is structurally related to bromoxynil-octanoate , a compound used as a herbicide . Its application in herbicide development is significant due to its potential for post-emergence control of annual broad-leaved weeds. The compound’s low aqueous solubility and low volatility make it suitable for use in various environmental conditions, with a moderate potential for leaching to groundwater.

Environmental Fate Studies

The environmental fate of chemicals is crucial for understanding their impact. This compound’s moderate alert for particle-bound transport and high ecotoxicity alerts for fish and daphnia indicate that it could be used in studies to understand the environmental behavior of similar compounds .

properties

IUPAC Name

(2,6-dibromo-4-cyanophenyl) 2-naphthalen-2-yloxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Br2NO3/c20-16-7-12(10-22)8-17(21)19(16)25-18(23)11-24-15-6-5-13-3-1-2-4-14(13)9-15/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNOPSKIBDVREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)OC3=C(C=C(C=C3Br)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate

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